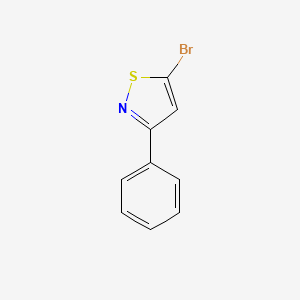

5-Bromo-3-phenylisothiazole

説明

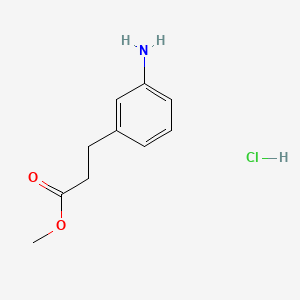

5-Bromo-3-phenylisothiazole is a chemical compound with the formula C9H6BrNS. It has a molecular weight of 240.12 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-Bromo-3-phenylisothiazole involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively . Another synthesis process involves dissolving benzonitrile and acetonitrile in toluene .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-phenylisothiazole has been optimized using both DFT and HF methods. The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

5-Bromo-3-phenylisothiazole has been used in the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins Types A–E . It has also been used in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione .Physical And Chemical Properties Analysis

5-Bromo-3-phenylisothiazole is a crystalline compound with a melting point of 271.4 °C. It is stable up to 290 °C with two-step degradation. The activation energy of the thermal degradation of the compound is 144.7 kJ mol−1 .科学的研究の応用

Organic Synthesis

5-Bromo-3-phenylisothiazole is used in the field of organic synthesis . It’s a type of heterocycle, a class of compounds that includes many biologically active molecules .

Application

The compound is used as a synthetic intermediate . It’s part of the broader class of isothiazoles, which are useful due to their wide biological activity, industrial applications, and use as synthetic intermediates .

Method of Application

The synthesis of 5-Bromo-3-phenylisothiazole involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C . The carboxylic acid products were obtained in 99% and 95% yields, respectively .

Results

The two compounds synthesized were fully characterized . Isothiazoles are known for their wide biological activity, including antibacterial, anticancer, acaricidal, insecticidal, and fungicidal activity .

Antibacterial Drug Synthesis

5-Bromo-3-phenylisothiazole has been studied for its potential use in the synthesis of antibacterial drugs .

Application

An example of a biologically useful isothiazole is the antibacterial drug sulfasomizole . 5-Bromo-3-phenylisothiazole could potentially be used in the synthesis of similar drugs .

Results

While specific results for 5-Bromo-3-phenylisothiazole were not found, other isothiazoles have shown promising antibacterial properties .

Photochemistry

5-Bromo-3-phenylisothiazole has been studied in the field of photochemistry .

Application

The compound has been used to study phototransposition, a type of photochemical reaction .

Method of Application

The study involved exposing 5-Bromo-3-phenylisothiazole to light and observing the resulting reactions .

Results

The study found that phototransposition of 5-phenylisothiazole is enhanced by triethylamine and increased solvent polarity .

Synthesis of Other Compounds

5-Bromo-3-phenylisothiazole can be used in the synthesis of other compounds .

Application

The compound is used as a synthetic intermediate . It’s part of the broader class of isothiazoles, which are useful due to their wide biological activity, industrial applications, and use as synthetic intermediates .

Method of Application

The synthesis process of 5-Bromo-3-phenylisothiazole comprises the following steps: dissolving benzonitrile and acetonitrile in toluene, adding potassium tert-butoxide under ice bath, and reacting to obtain a compound .

Results

The compound synthesized was fully characterized . Isothiazoles are known for their wide biological activity, including antibacterial, anticancer, acaricidal, insecticidal, and fungicidal activity .

Anticancer Agents

5-Bromo-3-phenylisothiazole has been studied as anticancer agents .

Application

An example of a biologically useful isothiazole is the antibacterial drug sulfasomizole, while other isothiazoles have been studied as anticancer agents .

Results

While specific results for 5-Bromo-3-phenylisothiazole were not found, other isothiazoles have shown promising anticancer properties .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-3-phenyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXHQKYUNLFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700215 | |

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-phenylisothiazole | |

CAS RN |

13363-44-5 | |

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B597303.png)

![7-Chloropyrido[2,3-b]pyrazine](/img/structure/B597306.png)

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)

![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)